2-Amino-1-(4-butylphenyl)propan-1-one

Lipophilicity Membrane Permeability ADME

2-Amino-1-(4-butylphenyl)propan-1-one (CAS 144799-49-5) is a para-butyl-substituted aminopropiophenone derivative with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol. This compound belongs to the class of β-keto amphetamine analogs, structurally defined by an amino group at the alpha carbon and a ketone moiety adjacent to a substituted phenyl ring.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 144799-49-5
Cat. No. B131764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(4-butylphenyl)propan-1-one
CAS144799-49-5
Synonyms1-Propanone, 2-amino-1-(4-butylphenyl)-
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C(=O)C(C)N
InChIInChI=1S/C13H19NO/c1-3-4-5-11-6-8-12(9-7-11)13(15)10(2)14/h6-10H,3-5,14H2,1-2H3
InChIKeyRKRBPGARADSHFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(4-butylphenyl)propan-1-one (CAS 144799-49-5): Technical Baseline and Comparative Context for Procurement Decisions


2-Amino-1-(4-butylphenyl)propan-1-one (CAS 144799-49-5) is a para-butyl-substituted aminopropiophenone derivative with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol [1]. This compound belongs to the class of β-keto amphetamine analogs, structurally defined by an amino group at the alpha carbon and a ketone moiety adjacent to a substituted phenyl ring [1]. The presence of the n-butyl chain on the aromatic ring confers distinct physicochemical properties relative to its unsubstituted or shorter-chain analogs, which are critical for experimental reproducibility and specific application suitability [1].

2-Amino-1-(4-butylphenyl)propan-1-one (CAS 144799-49-5): Why Generic Substitution Fails in Specialized Research and Development


Generic substitution among aminopropiophenone analogs is not feasible due to the profound impact of aromatic ring substitution on key physicochemical and pharmacokinetic properties. Even minor changes in alkyl chain length or position can significantly alter lipophilicity (logP), metabolic stability, and membrane permeability [1], [2]. Specifically, the para-butyl substitution in 2-Amino-1-(4-butylphenyl)propan-1-one introduces a substantial increase in lipophilicity and molecular flexibility compared to shorter-chain or unsubstituted analogs, which directly affects its behavior in biological systems, synthetic routes, and analytical protocols [1], [2]. Therefore, using a generic or closely related compound without precise validation introduces a high risk of experimental failure, inconsistent results, or flawed structure-activity relationship (SAR) conclusions.

2-Amino-1-(4-butylphenyl)propan-1-one (CAS 144799-49-5): A Quantitative Evidence Guide for Differentiated Procurement


Elevated Lipophilicity (XlogP = 3) Distinguishes 2-Amino-1-(4-butylphenyl)propan-1-one from Unsubstituted Aminopropiophenones for Membrane Permeability Studies

The target compound exhibits a calculated partition coefficient (XlogP) of 3.0 [1]. This value represents a significant increase in lipophilicity compared to the unsubstituted 2-aminopropiophenone, which has a reported XlogP of 1.1 [2]. This difference is attributable to the addition of the n-butyl group to the para position of the phenyl ring.

Lipophilicity Membrane Permeability ADME

Increased Molecular Flexibility (Rotatable Bond Count = 5) for 2-Amino-1-(4-butylphenyl)propan-1-one Compared to Parent Cathinone

The compound possesses 5 rotatable bonds, as per its computed structural properties [1]. This is in contrast to the parent compound cathinone (2-amino-1-phenylpropan-1-one), which has only 2 rotatable bonds [2]. The increased flexibility arises from the addition of the n-butyl chain on the aromatic ring.

Conformational Analysis Molecular Flexibility SAR

Class-Level Evidence: Alkyl Chain Lengthening on the Aromatic Ring Correlates with Increased Plasma Exposure and Half-Life in Aminopropiophenone Derivatives

While direct head-to-head pharmacokinetic data for 2-Amino-1-(4-butylphenyl)propan-1-one are not available in the public domain, class-level evidence from structurally related synthetic cathinones demonstrates that increasing the length of an alkyl substituent significantly elevates plasma Cmax, AUC0–∞, and terminal half-life (t1/2) in rodent models [1]. This trend is attributed to the greater lipophilicity conferred by longer alkyl chains [1]. By inference, the n-butyl group on 2-Amino-1-(4-butylphenyl)propan-1-one is expected to produce a longer duration of action and higher systemic exposure compared to its methyl or unsubstituted counterparts, a crucial consideration for in vivo pharmacology studies.

Pharmacokinetics ADME In Vivo Studies

Class-Level Evidence: Increased Alkyl Chain Length on Aminopropiophenones Can Reduce CNS Exposure Despite Elevated Plasma Levels

Contrary to the trend observed in plasma, class-level studies on synthetic cathinones show that lengthening the alkyl chain can paradoxically decrease drug exposure in the central nervous system (CNS). In the same rodent study, the compound with the longest α-alkyl chain (pentylone) displayed lower Cmax and AUC0–∞ values in the brain compared to those with shorter chains (methylone and butylone) [1]. This suggests that while increased lipophilicity improves systemic absorption, it may also hinder efficient crossing of the blood-brain barrier for this chemotype. This information is essential for researchers specifically targeting or seeking to avoid CNS activity.

Blood-Brain Barrier CNS Pharmacokinetics Neuropharmacology

2-Amino-1-(4-butylphenyl)propan-1-one (CAS 144799-49-5): Optimal Research and Industrial Application Scenarios


Structure-Activity Relationship (SAR) Studies for Lipophilicity-Driven Pharmacology

Procure 2-Amino-1-(4-butylphenyl)propan-1-one as a key tool compound to investigate the influence of high lipophilicity (XlogP = 3.0) on in vitro and in vivo pharmacological outcomes [1]. Its 79-fold higher predicted partition coefficient compared to the unsubstituted 2-aminopropiophenone makes it an ideal positive control for membrane permeability assays and a valuable comparator in ADME profiling panels [2], [3]. Use it to validate computational models that predict how alkyl chain length on the aromatic ring affects drug absorption and distribution.

Conformational Analysis and Molecular Modeling of Flexible Ligands

Employ 2-Amino-1-(4-butylphenyl)propan-1-one in molecular dynamics simulations and ligand-receptor docking studies as a model for flexible aminopropiophenone derivatives. Its 5 rotatable bonds, compared to only 2 in the parent cathinone, provide a distinct entropic landscape for binding interactions [1], [4]. Researchers can use this compound to experimentally validate computational predictions about binding pocket adaptability and to explore how molecular flexibility affects target selectivity within the aminopropiophenone class.

In Vivo Pharmacology Studies Focused on Peripheral versus Central Nervous System (CNS) Exposure

Utilize 2-Amino-1-(4-butylphenyl)propan-1-one in rodent studies to empirically test the class-level hypothesis that increased alkyl chain length on the aromatic ring enhances peripheral exposure while limiting CNS penetration [5]. Its unique structure, inferred to yield high plasma AUC and prolonged half-life but reduced brain concentrations relative to shorter-chain analogs, positions it as a critical tool for dissecting peripheral versus central mechanisms of action for this chemotype and for developing compounds with a desired peripheral restriction profile [5].

Synthetic Chemistry and Analytical Method Development for Lipophilic Aminoketones

Source 2-Amino-1-(4-butylphenyl)propan-1-one as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) aimed at detecting and quantifying lipophilic aminopropiophenone derivatives. Its distinct retention time and mass spectral profile, driven by its high logP and molecular structure, serve as a benchmark for optimizing separation parameters for compounds with similar physicochemical properties [1]. Additionally, it can function as a versatile intermediate in synthetic pathways requiring a stable, highly lipophilic aminoketone building block.

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